

A Comparative Guide to Quantifying Uncertainty in Moniliformin Analytical Measurements

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For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of **moniliformin** (MON), a mycotoxin produced by various Fusarium species, are critical for ensuring food and feed safety. Due to its high polarity and small molecular size, the analytical determination of **moniliformin** presents unique challenges.[1] This guide provides a comparative overview of common analytical techniques, focusing on the uncertainties associated with their measurements. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Performance Characteristics of Analytical Methods

The uncertainty of an analytical method is determined by evaluating several key performance parameters. These include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as repeatability and reproducibility). The following table summarizes these parameters for different analytical methods used for **moniliformin** determination, as reported in various studies.



Analytic al Method	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recover y (%)	Repeata bility (RSDr %)	Reprod ucibility (RSDR %)	Citation
HPLC- MS/MS	Maize	2.6	8.8	-	-	-	[2]
HPLC- MS/MS	White Rice	0.04	0.11	90.2 - 109.6	1.8 - 14.2	4.6 - 12.7	[1]
HPLC- MS/MS	Sorghum	0.07	0.22	90.2 - 109.6	1.8 - 14.2	4.6 - 12.7	[1]
HPLC- MS/MS	Corn Oil	0.05	0.16	90.2 - 109.6	1.8 - 14.2	4.6 - 12.7	[1]
HPLC- MS/MS	Baby Food	0.06	0.18	90.2 - 109.6	1.8 - 14.2	4.6 - 12.7	[1]
HPLC- MS/MS	Maize	-	5	87 - 103	< 20	< 20	[3]
LC-MS	Maize	10	-	-	-	-	[4]
HPLC- DAD	Maize	-	-	-	-	-	[5]
CE-DAD	Maize	-	-	-	-	-	[5]

• LOD: Limit of Detection

• LOQ: Limit of Quantification

• RSDr: Relative Standard Deviation (Repeatability)

• RSDR: Relative Standard Deviation (Reproducibility)

• "-" indicates data not specified in the cited source.

Experimental Protocols



The performance of an analytical method is intrinsically linked to the experimental protocol employed. Below are summaries of methodologies from the cited studies, providing insight into the conditions under which the performance data were obtained.

HPLC-MS/MS Method (as described by Kim et al., 2023)[1]

- Extraction: Samples were extracted with 85% methanol (v/v).
- Clean-up: Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges were used for purification.
- Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

HPLC-MS/MS Method (as described by Barthel et al., 2017)[2]

- Extraction: Homogenized samples were extracted with a solution of acetonitrile/water (50/50, v/v).
- Clean-up: A "dilute and shoot" approach was used without a specific clean-up step. The centrifuged extracts were diluted with acetonitrile before injection.
- Instrumentation: Hydrophilic interaction liquid chromatography (HILIC)-HPLC coupled with tandem mass spectrometry (LC-MS/MS).

LC-MS Method (as described by Sewram et al., 1999)[4]

- Extraction: Moniliformin was extracted from maize kernels using an acetonitrile-water (95:5) mixture.
- Clean-up: Reversed-phase (C18) solid-phase extraction cartridges were used for sample clean-up.
- Instrumentation: High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-MS). Triethylamine was used as an ionpairing reagent.



Comparison of CE-DAD, HPLC-DAD, and HPLC-MS/MS (as described by De Risi et al., 2023) [5]

This study compared three different instrumental techniques for the analysis of moniliformin
in maize. While specific quantitative data for all performance parameters are not fully
detailed in the abstract, the study highlights that CE-DAD and HPLC-MS/MS offered reliable
and comparable sensitivity and selectivity, whereas HPLC-DAD was found to be less
sensitive.

General Analytical Workflow for Moniliformin

The analysis of **moniliformin** in food and feed matrices typically follows a standardized workflow, which is crucial for obtaining reliable and reproducible results. The diagram below illustrates the key stages of this process, from sample collection to data analysis.



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Caption: General workflow for the analytical determination of **moniliformin**.

Conclusion

The choice of an analytical method for **moniliformin** determination should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for detecting low levels of **moniliformin** in complex matrices.[1][5] However, other methods like CE-DAD can also provide reliable results.[5] Proper method validation, including the assessment of uncertainty, is paramount for ensuring the accuracy and reliability of the analytical data. Researchers should carefully



consider the extraction and clean-up procedures, as these steps can significantly impact the overall performance of the method.

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